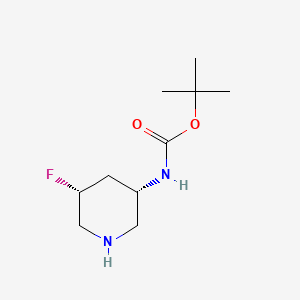

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Description

BenchChem offers high-quality tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHGEWOGBWGEEL-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The piperidine moiety, a ubiquitous heterocyclic scaffold in numerous pharmaceuticals, is a prime target for such modifications. This technical guide provides a comprehensive overview of the chemical properties of a specific fluorinated piperidine derivative, tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. This chiral building block, featuring a cis-relationship between the fluorine and the carbamate substituents, presents a unique conformational landscape and holds significant potential for the development of novel therapeutics. This document will delve into its synthesis, structural characteristics, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this compound in drug discovery and development programs.

Molecular Structure and Physicochemical Properties

Tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a chiral, saturated heterocyclic compound. The Boc (tert-butoxycarbonyl) protecting group on the amine at the 3-position and the fluorine atom at the 5-position are in a cis-configuration relative to the piperidine ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | N/A |

| Molecular Weight | 218.27 g/mol | N/A |

| CAS Number | 1416447-63-3 (related stereoisomer) | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents (predicted) | N/A |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 3,5-disubstituted piperidines like tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a significant challenge due to the presence of multiple stereocenters.[1][2] Several synthetic strategies can be envisioned, with the key challenge being the diastereoselective and enantioselective introduction of the fluorine and amine functionalities.

A common approach involves the catalytic hydrogenation of a suitably substituted pyridine precursor, followed by the separation of the resulting diastereomers.[1][3] Subsequent protection of the amine with a Boc group yields the desired carbamate.

Experimental Protocol: A Representative Synthesis

Step 1: Catalytic Hydrogenation of a Substituted Pyridine

A solution of the appropriate 3-amino-5-fluoropyridine derivative in a suitable solvent (e.g., methanol, ethanol) is subjected to catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction temperature and pressure are optimized to achieve complete reduction of the pyridine ring. This step typically yields a mixture of cis and trans diastereomers.

Step 2: Diastereomer Separation

The resulting mixture of cis- and trans-3-amino-5-fluoropiperidine is separated using chromatographic techniques. Preparative normal-phase chromatography is often employed to isolate the desired cis-diastereomer.[1][3]

Step 3: Boc Protection

The isolated cis-3-amino-5-fluoropiperidine is dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. A base, such as triethylamine or diisopropylethylamine, is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove impurities, and the organic layer is dried and concentrated to yield the crude product.

Step 4: Purification

The crude tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is purified by column chromatography on silica gel to afford the final product with high purity.

Conformational Analysis: The Influence of Fluorine

The introduction of a fluorine atom into the piperidine ring significantly influences its conformational preferences. In the case of 3-fluoropiperidines, the fluorine atom often displays a preference for the axial position, a phenomenon attributed to stabilizing electronic interactions.[4] These interactions include:

-

Hyperconjugation: Donation of electron density from an anti-periplanar C-H or C-C bond into the antibonding orbital (σ*) of the C-F bond.

-

Charge-Dipole Interactions: Favorable electrostatic interactions between the electron-rich fluorine atom and the partially positive nitrogen atom of the piperidinium ion (in its protonated form).[4]

This axial preference can have profound implications for the biological activity of molecules containing this scaffold, as it rigidly holds substituents in specific spatial orientations, potentially leading to enhanced binding to target proteins.

Reactivity and Chemical Transformations

The chemical reactivity of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is primarily dictated by the Boc-protected amine and the secondary amine of the piperidine ring.

-

Deprotection of the Boc Group: The tert-butoxycarbonyl group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent, to liberate the free amine at the 3-position. This allows for further functionalization at this position.

-

N-Alkylation/N-Arylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring is available for various chemical transformations, including N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and acylation reactions. These modifications are crucial for building molecular complexity and exploring structure-activity relationships (SAR).

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific isomer are not widely published, the expected spectral data can be predicted based on the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum would be complex due to the chiral nature of the molecule and the coupling of protons to the fluorine atom. Key signals would include the protons on the piperidine ring, with characteristic splitting patterns due to geminal, vicinal, and long-range H-F couplings. The tert-butyl protons of the Boc group would appear as a sharp singlet around 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals. The carbons attached to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts and C-F coupling constants. The carbonyl carbon of the carbamate would appear around 155 ppm, and the carbons of the tert-butyl group would be observed around 80 ppm (quaternary) and 28 ppm (methyls).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) or, more likely, a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and a strong C=O stretching of the carbamate carbonyl group (around 1680-1700 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

3,5-disubstituted piperidines are valuable building blocks in medicinal chemistry programs.[1][3] The introduction of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate by:

-

Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of the drug.

-

Enhancing Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

-

Modulating pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can affect the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

The specific (3S,5R) stereochemistry of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate provides a rigid scaffold that can be used to precisely orient pharmacophoric groups in three-dimensional space, making it an attractive building block for the design of potent and selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Conclusion

Tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique stereochemistry and the presence of a fluorine atom offer opportunities to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, conformational preferences, and reactivity is essential for its effective application in the design and development of novel therapeutics. This technical guide provides a foundational understanding of these key chemical properties, empowering researchers to leverage this important molecular scaffold in their scientific endeavors.

References

- Hartwieg, C. D., et al. (2014). 3,5-Disubstituted Piperidine Derivatives: A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127.

- Olofsson, B., et al. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. The Journal of Organic Chemistry, 71(21), 8256-8260.

- Novartis AG. (2016). 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers. OAK Novartis.

- Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

Sources

A Technical Guide to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate (CAS: 1363378-08-8): A Key Building Block for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, CAS number 1363378-08-8. This compound is a highly valuable, stereochemically defined building block in medicinal chemistry, combining the privileged piperidine scaffold with the strategic introduction of a fluorine atom. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the compound's strategic importance, physicochemical properties, synthetic methodologies, and applications. We will explore the rationale behind its design, detailing how the unique interplay between the fluorinated core and the Boc-protecting group facilitates its use in the synthesis of complex molecular architectures for next-generation therapeutics.

The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products. Its three-dimensional structure provides an excellent framework for orienting substituents in precise vectors to optimize interactions with biological targets. Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2]

Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—allow it to serve as a powerful tool for modulating a molecule's physicochemical and pharmacokinetic profile.[3] Key benefits include:

-

Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Lipophilicity Modulation: Strategic fluorination can increase a molecule's lipophilicity (logP), potentially enhancing membrane permeability and oral bioavailability.[3]

-

pKa Adjustment: The electron-withdrawing nature of fluorine significantly lowers the basicity (pKa) of nearby amines, such as the nitrogen in the piperidine ring.[4][5] This is a critical feature for mitigating off-target effects, particularly the affinity for the hERG potassium channel, which is linked to cardiac toxicity.[4][5]

-

Conformational Control: Fluorine substitution can influence the conformational preference of the piperidine ring, locking it into a bioactive shape.

The compound tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate represents a convergence of these principles. It is a "3D fragment" designed for fragment-based drug discovery, providing a synthetically accessible and stereochemically pure scaffold for elaboration into more complex drug candidates.[4][5]

Sources

- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New synthesis method for producing fluorinated piperidines [chemeurope.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Molecular Structure and Conformational Dynamics of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Introduction: The Strategic Importance of Fluorinated Scaffolds

In modern medicinal chemistry, the piperidine ring is a ubiquitous scaffold, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional orientations. The strategic introduction of fluorine into such scaffolds has become a cornerstone of drug design, offering a powerful tool to modulate key molecular properties including metabolic stability, pKa, lipophilicity, and membrane permeability.[1] The title compound, tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, is a chiral building block that embodies this principle. Its defined stereochemistry, coupled with the conformational influence of a fluorine atom and a bulky tert-butoxycarbonyl (Boc) protecting group, makes it a subject of significant interest for researchers developing conformationally rigid molecules.[1][2] This guide provides an in-depth analysis of its molecular structure, the subtle forces governing its conformational preferences, and its practical applications in drug development.

Core Physicochemical and Structural Data

The fundamental identity of this molecule is established by its chemical formula, mass, and registry number. This data serves as the foundation for all further analytical and synthetic work.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate | [3] |

| CAS Number | 1405128-38-2 | [3] |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [3][4][5] |

| Molecular Weight | 218.27 g/mol | [3][4][5] |

| Stereochemistry | (3S, 5R) - cis relationship between substituents |

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure begins with its synthesis and analytical confirmation. The protocols described herein represent standard, validated methodologies for obtaining and verifying the integrity of the title compound.

General Synthetic Strategy

The synthesis of substituted fluorinated piperidines can be achieved through various methods, with a prominent approach being the catalytic dearomatization-hydrogenation of fluoropyridine precursors.[6] This method allows for a highly diastereoselective synthesis. The resulting amine can then be protected with a Boc group.

Caption: General workflow for the synthesis of the title compound.

Spectroscopic Analysis

Structural elucidation relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly powerful for conformational analysis, while Mass Spectrometry (MS) confirms the molecular weight.

-

¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of protons on the piperidine ring, especially those adjacent to the fluorine (C5-H) and the carbamate (C3-H), are diagnostic of their axial or equatorial orientation.

-

¹³C NMR: Confirms the carbon skeleton. The carbon bearing the fluorine atom (C5) will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: Directly observes the fluorine nucleus. The coupling constants between the fluorine and adjacent protons (³J(¹⁹F,¹H)) are critical for determining the dihedral angles and thus the conformational preference.[7]

-

Mass Spectrometry (ESI-MS): Used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 219.27.

| Representative Spectroscopic Data (Predicted) | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.0-4.5 (m, 1H, C5-H), 3.5-3.9 (m, 1H, C3-H), 2.5-3.2 (m, 4H, C2-H₂, C6-H₂), 1.8-2.2 (m, 2H, C4-H₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 155.5 (C=O), 88.0 (d, ¹JCF ≈ 170-180 Hz, C5), 79.5 (C(CH₃)₃), 45-55 (multiple peaks, C2, C3, C6), 30-35 (d, ²JCF ≈ 20 Hz, C4), 28.4 ((CH₃)₃) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -180 to -200 (m). The multiplicity and coupling constants provide conformational information. |

In-Depth Conformational Analysis

The biological activity of a molecule is inextricably linked to its three-dimensional shape. For fluorinated piperidines, the conformation is a delicate balance of competing steric and stereoelectronic effects.

The Piperidine Chair Equilibrium

The piperidine ring predominantly adopts a low-energy chair conformation. For a 3,5-disubstituted piperidine with a cis relationship like the title compound, the two substituents must occupy one axial and one equatorial position in the chair form. This leads to a dynamic equilibrium between two distinct chair conformations.

Caption: Chair-chair equilibrium for (3S,5R)-disubstituted piperidine.

Governing Forces: Sterics vs. Stereoelectronics

The position of the equilibrium between Conformer A and Conformer B is determined by the interplay of several factors.[6]

-

Steric Hindrance : The bulky tert-butoxycarbonyl (Boc-NH) group has a strong preference for the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. This effect strongly favors Conformer A .

-

Stereoelectronic Effects : The fluorine atom introduces powerful electronic effects that can override simple steric arguments.

-

Hyperconjugation : An axial C-F bond can act as an acceptor for electron density from adjacent axial C-H bonds (a σC-H → σ*C-F interaction). This stabilizing delocalization is a primary reason for the "axial-F preference" observed in many fluorinated heterocycles.[1][7] This effect stabilizes Conformer A .

-

Charge-Dipole and Dipole Minimization : The polarity of the C-F and N-H bonds creates local dipoles. The conformation that minimizes the overall molecular dipole moment or creates favorable intramolecular charge-dipole interactions may be preferred.[1][7] The stability contribution from these forces depends on the specific geometry.

-

Caption: Forces influencing the conformational preference.

The Critical Role of Solvent

Computational and experimental studies have demonstrated that solvent polarity plays a major role in the conformational behavior of fluorinated piperidines.[1][2][7] Increasing the solvent polarity can preferentially stabilize the conformer with the larger overall dipole moment.[1] In many cases, this favors the conformer with an axial fluorine, as the alignment of C-F and N-H dipoles can lead to a more polar structure. Therefore, the equilibrium between Conformer A and B can be significantly shifted by changing the solvent from a nonpolar one (e.g., chloroform) to a polar one (e.g., DMSO or water).[1]

Applications in Drug Development

The title compound is not merely a chemical curiosity; it is a valuable building block for the synthesis of complex, biologically active molecules.

-

Scaffold for Rigid Ligands : By providing a conformationally restricted core, the molecule allows for the precise positioning of pharmacophoric elements, which can lead to higher binding affinity and selectivity for protein targets.

-

Protecting Group Chemistry : The Boc group is a robust and versatile protecting group for the amine.[8] It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for further functionalization of the nitrogen atom, such as the formation of amides, ureas, or sulfonamides.[8][9]

-

Modulation of Physicochemical Properties : The presence of fluorine can enhance metabolic stability by strengthening the adjacent C-H bonds against enzymatic oxidation and can fine-tune the pKa of the piperidine nitrogen, affecting the molecule's ionization state and solubility at physiological pH.[1]

Experimental Protocols

The following protocols are provided as a guide for researchers working with this or similar compounds.

Protocol: Boc-Protection of a Fluoropiperidine Amine

This protocol describes a standard procedure for installing the Boc protecting group.

-

Dissolution : Dissolve the starting material, (3S,5R)-5-fluoropiperidin-3-amine (1.0 eq), in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir at room temperature.

-

Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

-

Reaction : Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Concentrate the organic phase under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure title compound.

-

Characterization : Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 3.2.

Protocol: NMR Analysis for Conformational Assignment

This protocol outlines the key steps for using NMR to probe molecular conformation.

-

Sample Preparation : Prepare separate, high-purity samples of the compound in a nonpolar deuterated solvent (e.g., CDCl₃) and a polar aprotic deuterated solvent (e.g., DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition : Acquire high-resolution ¹H and ¹⁹F NMR spectra for each sample. It is crucial to obtain spectra with excellent signal-to-noise to accurately measure coupling constants.

-

Data Analysis : Carefully analyze the ¹⁹F spectrum. Identify the signals corresponding to the fluorine nucleus and measure the ³J(¹⁹F,¹H) coupling constants to the adjacent C4 and C6 protons.

-

Conformational Interpretation : Use the magnitude of the coupling constants to infer the dihedral angles via the Karplus relationship. Large couplings (e.g., >25 Hz) are typically indicative of an anti-periplanar (180°) relationship, which occurs between axial substituents, while smaller couplings (e.g., <10 Hz) suggest a synclinal (gauche, ~60°) relationship, as seen between axial-equatorial or equatorial-equatorial substituents.

-

Solvent Effect Comparison : Compare the data from the nonpolar and polar solvents to determine if a significant shift in the conformational equilibrium has occurred.

Conclusion

The molecular structure of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a showcase of modern molecular design principles. Its structure is not static but exists as a dynamic equilibrium between two chair conformers. This equilibrium is governed by a sophisticated interplay between the steric demands of a bulky Boc-carbamate group and the powerful stereoelectronic influences of a fluorine atom. The preference for an axial or equatorial fluorine can be further manipulated by the solvent environment. For drug development professionals, this molecule represents a highly valuable, stereochemically defined building block that provides a rigid scaffold and favorable physicochemical properties, enabling the rational design of next-generation therapeutics.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Available at: [Link]

-

University of Münster. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster Research Information. Available at: [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

-

The Nairoukh Research Group. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Hebrew University of Jerusalem. Available at: [Link]

-

Aqbiopharma Medical Technology (Shanghai) Co., LTD. tert-butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate. Aqbiopharma. Available at: [Link]

-

UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM. Available at: [Link]

-

MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. calpaclab.com [calpaclab.com]

- 4. tert-butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate - CAS:1523530-29-1 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]

- 5. tert-butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate - CAS:1363378-07-7 - Abovchem [abovchem.com]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. myuchem.com [myuchem.com]

- 9. mdpi.com [mdpi.com]

A Technical Guide to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, a fluorinated piperidine derivative of significant interest in medicinal chemistry. We will explore its structural features, systematic naming, synthesis, physicochemical properties, and its emerging role as a valuable building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the compound is tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate .

The structure consists of a piperidine ring, which is a six-membered saturated heterocycle containing a nitrogen atom. The stereochemistry is explicitly defined at two chiral centers: the carbon at position 3 has an (S) configuration, and the carbon at position 5 has an (R) configuration. A fluorine atom is substituted at the 5-position, and a tert-butoxycarbonyl (Boc) protected amine group is attached to the 3-position. The Boc group serves as a protecting group for the amine, which is a common strategy in multi-step organic synthesis to prevent unwanted side reactions.

The Significance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various properties. In the context of the piperidine scaffold, the presence of a fluorine atom can have profound effects:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of the drug molecule in the body.

-

Lipophilicity: Fluorine is a highly lipophilic atom. Its incorporation can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-targeting drugs.

-

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to enhanced binding interactions with target proteins through the formation of hydrogen bonds or dipole-dipole interactions.

-

Conformational Control: The steric bulk and electronegativity of fluorine can influence the conformational preference of the piperidine ring, locking it into a specific geometry that may be more favorable for target binding.

Synthesis and Chemical Reactivity

The synthesis of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a multi-step process that requires careful control of stereochemistry. A general synthetic approach is outlined below.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of a Suitable Piperidine Precursor A common starting point is a commercially available, stereochemically defined piperidine derivative. The synthesis often involves the creation of the piperidine ring followed by the introduction of the necessary functional groups.

Step 2: Introduction of the Fluorine Atom Electrophilic fluorination is a common method to introduce a fluorine atom into a molecule. This can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI). The choice of fluorinating agent and reaction conditions is critical to ensure the desired stereoselectivity.

Step 3: Carbamate Formation The amine group on the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the fluorinated piperidine intermediate with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.

Step 4: Purification The final product is purified using techniques such as column chromatography or recrystallization to obtain the compound with high purity.

Chemical Reactivity

The chemical reactivity of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is primarily governed by the carbamate functional group.

-

Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) or through specific basic conditions to yield the free amine, (3S,5R)-5-fluoropiperidin-3-amine. This deprotection is a key step in utilizing this building block for further synthetic transformations.

-

Nucleophilic Substitution: The nitrogen of the carbamate can act as a nucleophile in certain reactions, although this is less common due to the steric hindrance of the Boc group. The primary utility of this compound lies in the reactivity of the piperidine nitrogen after deprotection of the carbamate.

Physicochemical Properties

The physicochemical properties of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate are crucial for its application in drug discovery.

| Property | Value | Significance |

| Molecular Formula | C₁₀H₁₉FN₂O₂[1] | Provides the elemental composition. |

| Molecular Weight | 218.27 g/mol [1] | Influences diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | Affects membrane permeability and oral bioavailability. |

| LogP (calculated) | ~1.5 - 2.0 | Indicates a moderate level of lipophilicity, favorable for drug-likeness. |

Applications in Drug Discovery and Development

Fluorinated piperidine derivatives are valuable building blocks in the design of novel therapeutic agents, particularly for neurological and psychiatric disorders.[2] The unique structural and electronic properties of tert-butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate make it an attractive scaffold for the development of:

-

CNS-active agents: The potential for increased metabolic stability and blood-brain barrier penetration makes this moiety suitable for targeting receptors and enzymes in the central nervous system.[2]

-

Enzyme Inhibitors: The stereochemically defined structure can be used to design potent and selective inhibitors of various enzymes. For instance, similar piperidine structures have been explored as renin inhibitors for the treatment of hypertension.[3][4]

-

Receptor Modulators: The fluorinated piperidine core can be incorporated into ligands for G-protein coupled receptors (GPCRs) and ion channels, where specific stereochemistry and electronic properties are critical for activity.

The Boc-protected amine allows for the straightforward coupling of this building block to other molecular fragments, enabling the synthesis of diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion

tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a synthetically valuable building block with significant potential in modern drug discovery. Its well-defined stereochemistry, coupled with the strategic incorporation of a fluorine atom, offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. The insights provided in this guide underscore the importance of fluorinated scaffolds in the development of next-generation therapeutics.

Visualizations

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate.

Logical Relationship in Drug Discovery

Caption: The influence of structural features on the properties and applications of the title compound.

References

- EvitaChem. tert-Butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate.

- ChemicalBook. tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate | 1456803-43-2.

- Abovchem. tert-butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate - CAS:1363378-07-7.

- PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate.

- PubChem. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate.

- GSRS. TERT-BUTYL N-((3S,5S,6R)-6-METHYL-2-OXO-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-3-YL)CARBAMATE.

- Vulcanchem. tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate.

-

ResearchGate. (PDF) tert-Butyl carbamate. Available from:

- LabSolu. tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate.

- precisionFDA. TERT-BUTYL N-((3S,5S,6R)-6-METHYL-2-OXO-5-PHENYL-1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-3-YL)CARBAMATE.

- Pharmaffiliates. 1456803-36-3 | Product Name : tert-Butyl ((3R,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-yl)carbamate.

- GSRS. TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)CARBAMATE, (R)-.

- PubMed. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors.

- PubMed. Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors.

Sources

- 1. tert-butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate - CAS:1363378-07-7 - Abovchem [abovchem.com]

- 2. Buy Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate (EVT-12585581) [evitachem.com]

- 3. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Diastereoselective Synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of a robust and diastereoselective synthetic route to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom and the control of stereochemistry at the C3 and C5 positions of the piperidine ring are critical for modulating the pharmacological properties of drug candidates. This document outlines a detailed, step-by-step methodology, discusses the rationale behind key experimental choices, and provides insights into the characterization of the target compound and its intermediates. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous approach to the synthesis of this and structurally related fluorinated piperidines.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal template for interacting with biological targets. The strategic introduction of fluorine atoms into these scaffolds has emerged as a powerful tool for optimizing drug-like properties.[1][2][3] Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[4]

Specifically, the cis-3-amino-5-fluoropiperidine motif, protected as its tert-butoxycarbonyl (Boc) carbamate, represents a key structural element in the development of novel therapeutics. The precise (3S,5R) stereochemistry is often crucial for achieving the desired biological activity and selectivity. This guide details a reliable synthetic strategy to access this valuable building block with high diastereoselectivity.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate necessitates careful planning to control the stereochemistry at two chiral centers and to introduce the fluorine atom at the desired position. A logical retrosynthetic approach is depicted below.

Caption: Retrosynthetic pathway for the target molecule.

The proposed strategy hinges on several key transformations:

-

Stereocontrol: Establishing the desired stereochemistry early in the synthesis is paramount. This can be achieved by employing a chiral starting material or through an asymmetric reaction.

-

Fluorination: The introduction of the fluorine atom is a critical step. The choice of fluorinating agent and the nature of the substrate will determine the stereochemical outcome. A nucleophilic fluorination of a suitable precursor, such as a protected amino alcohol, is a common and effective strategy.[5]

-

Protecting Groups: The use of appropriate protecting groups for the amine functionalities is essential to ensure chemoselectivity throughout the synthetic sequence. The Boc group is ideal for the final product due to its stability and ease of removal under acidic conditions.

Detailed Synthetic Protocol

This section provides a step-by-step guide for the synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, based on established methodologies for the synthesis of functionalized piperidines.[6]

Step 1: Synthesis of a Chiral Piperidone Precursor

The synthesis commences with the construction of a suitable chiral piperidone. One effective method involves the cyclization of a derivative of a readily available chiral amino acid, such as L-glutamic acid. This approach ensures the introduction of the first stereocenter.

Step 2: Stereoselective Reduction of the Ketone

The stereoselective reduction of the piperidone carbonyl group is crucial for setting the second stereocenter. The choice of reducing agent and reaction conditions will dictate the diastereoselectivity of this transformation.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium borohydride (NaBH4) | A mild and selective reducing agent for ketones. |

| Solvent | Methanol (MeOH) | A protic solvent that facilitates the reduction. |

| Temperature | 0 °C to room temperature | Allows for controlled reduction and minimizes side reactions. |

Step 3: Diastereoselective Fluorination

With the diol precursor in hand, the next step is the introduction of the fluorine atom. A nucleophilic fluorinating agent is employed to displace a hydroxyl group.

| Parameter | Condition | Rationale |

| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) | A common and effective reagent for deoxofluorination. |

| Solvent | Dichloromethane (DCM) | An inert solvent suitable for fluorination reactions. |

| Temperature | -78 °C to room temperature | Low temperature is crucial to control the reactivity of DAST and improve selectivity. |

Step 4: Boc Protection of the Amine

The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

| Parameter | Condition | Rationale |

| Reagent | Di-tert-butyl dicarbonate ((Boc)2O) | The standard reagent for introducing the Boc protecting group. |

| Base | Triethylamine (TEA) or Sodium bicarbonate (NaHCO3) | To neutralize the acid generated during the reaction. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Common inert solvents for this transformation. |

| Temperature | 0 °C to room temperature | Mild conditions are sufficient for the reaction to proceed to completion. |

Experimental Workflow

The overall experimental workflow is summarized in the following diagram:

Caption: Overview of the synthetic workflow.

Characterization Data

The structure and purity of the final product and key intermediates should be confirmed by a combination of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The appearance of characteristic signals for the piperidine ring protons, the Boc group, and the fluorine-coupled protons. The coupling constants will be indicative of the stereochemistry. |

| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent protons. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the compound. |

| Chiral HPLC | To determine the enantiomeric and diastereomeric purity of the final product. |

Conclusion

This technical guide has presented a detailed and scientifically grounded approach to the synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate. By leveraging a strategy that relies on a chiral starting material and diastereoselective transformations, this valuable building block can be accessed with high stereochemical control. The provided protocol, along with the rationale behind the experimental choices, offers a solid foundation for researchers in the field of medicinal chemistry to synthesize this and related fluorinated piperidines for the development of new and improved therapeutics.

References

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c00222]

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38577783/]

- New synthesis method for producing fluorinated piperidines. chemeurope.com. [URL: https://www.chemeurope.

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [URL: https://www.scientificupdate.

- Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. [URL: https://www.researchgate.net/publication/257579626_ChemInform_Abstract_Enantioselective_Synthesis_and_Physicochemical_Properties_of_Libraries_of_3-Amino-_and_3-Amidofluoropiperidines]

- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm980124l]

- Totally Selective Synthesis of Enantiopure (3S,5S)- and (3R,5R)-4-Amino-3, 5-dihydroxypiperidines from Aminodiepoxides Derived from Serine. CGIQ. [URL: https://www.cgiq.

- Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Wiley Online Library. [URL: not available]

- Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [URL: https://www.researchgate.net/publication/352554746_Convenient_Synthesis_of_R-3-Boc-aminopiperidine_and_R-3-Boc-aminoazepane]

- Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652233/]

- Totally selective synthesis of enantiopure (3S,5S)- and (3R,5R)-4-amino-3,5-dihydroxypiperidines from aminodiepoxides derived from serine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18557613/]

- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. ChemicalBook. [URL: https://www.chemicalbook.com/article/synthesis-and-application-of-(r)-3-(boc-amino)piperidine.htm]

- Preparation method of (R)-3-Boc-aminopiperidine. Google Patents. [URL: https://patents.google.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [URL: http://nopr.niscpr.res.in/handle/123456789/44726]

- tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]carbamate. Aladdin. [URL: https://www.aladdin-sci.com/p/P216960/]

- (3S,5R)-5-fluoropiperidin-3-amine. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21415777.htm]

- Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23831207/]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New synthesis method for producing fluorinated piperidines [chemeurope.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scientificupdate.com [scientificupdate.com]

A Technical Guide to tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate, a critical chiral building block in modern medicinal chemistry. Recognizing that this compound is a synthetic intermediate rather than a pharmacologically active agent, this document focuses on its strategic importance. We will explore its synthesis, stereochemical control, and profound impact on the pharmacokinetic and pharmacodynamic properties of the active pharmaceutical ingredients (APIs) it helps create. The guide will detail the application of this fluorinated piperidine scaffold in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, providing a tangible example of its role in translating chemical structure into therapeutic function.

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous drug classes due to its favorable physicochemical properties and ability to serve as a versatile pharmacophore.[1] The strategic incorporation of fluorine into this scaffold has become a powerful tool in drug design.[2][3] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2]

Specifically, the introduction of fluorine can lower the pKa of nearby amino groups, which can be crucial for optimizing drug-target interactions and improving oral bioavailability.[4] Tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is a prime example of a building block that leverages these advantages. Its defined stereochemistry and the presence of the fluorine atom make it a highly valuable intermediate for constructing complex, potent, and selective drug candidates. This guide elucidates its role not through a direct "mechanism of action," but through its contribution to the mechanism of the final drug molecule.

Synthesis and Stereochemical Integrity

The synthesis of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate with high stereochemical purity is a non-trivial challenge that requires precise control over reaction conditions. Asymmetric synthesis is key to ensuring the desired (3S,5R) configuration, which is often critical for the biological activity of the final API.

Exemplary Synthetic Workflow

While multiple synthetic routes exist, a common strategy involves the stereoselective reduction of a corresponding fluorinated pyridine precursor or the ring-opening of a suitably protected aziridinium ion intermediate. The following protocol is a representative, conceptual workflow.

Protocol: Conceptual Asymmetric Synthesis

-

Preparation of Precursor: Start with a suitably substituted pyridine derivative, for example, a 3-aminopyridine.

-

Fluorination: Introduce the fluorine atom at the 5-position using an electrophilic fluorinating agent. This step is often challenging and requires careful optimization.

-

Asymmetric Reduction: The fluorinated pyridine ring is activated and then subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand). This is the key stereochemistry-defining step.

-

Protection: The 3-amino group is protected with a tert-butoxycarbonyl (Boc) group by reacting the molecule with Di-tert-butyl dicarbonate (Boc)₂O. This ensures chemoselectivity in subsequent synthetic steps.

-

Purification: The final product is purified using column chromatography to yield tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate with high enantiomeric and diastereomeric purity.

Causality Behind Experimental Choices:

-

Chiral Catalyst: The choice of a specific chiral ligand (e.g., (S)-BINAP) is critical for inducing the desired stereochemistry during the reduction of the pyridine ring. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

-

Boc Protection: The Boc protecting group is chosen for its stability under a wide range of reaction conditions and its ease of removal under acidic conditions, which is often a final step in the synthesis of an API.[5]

Visualization of Synthetic Logic

The following diagram illustrates the logical flow of the synthesis, emphasizing the critical stereochemistry-defining step.

Caption: Logical flow for the asymmetric synthesis of the target building block.

Application in Drug Development: The Case of DPP-4 Inhibitors

The true value of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is realized when it is incorporated into a biologically active molecule. A prominent example is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used to treat type 2 diabetes.[6][7]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][8] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[5] By inhibiting DPP-4, these drugs prolong the action of GLP-1 and GIP, leading to increased insulin release and reduced glucagon secretion, thereby lowering blood glucose levels.[5]

Role of the Fluoropiperidine Moiety

When the ((3S,5R)-5-fluoropiperidin-3-yl)carbamate moiety is deprotected and coupled to other pharmacophoric elements to form a DPP-4 inhibitor (like an analogue of Sitagliptin), it plays several crucial roles:[8][9]

-

Target Engagement: The piperidine ring and its amino group are designed to interact with specific residues in the active site of the DPP-4 enzyme. The precise (3S,5R) stereochemistry ensures an optimal geometric fit, maximizing binding affinity and inhibitory potency.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at the 5-position can block a potential site of metabolism, thereby increasing the drug's half-life and duration of action.

-

Physicochemical Properties: The electronegative fluorine atom can lower the basicity (pKa) of the piperidine nitrogen.[4] This modulation is critical for achieving a balance between target binding, cell permeability, and avoiding off-target interactions (e.g., with hERG channels).

Visualization of the Biological Pathway

The diagram below illustrates the signaling pathway affected by a DPP-4 inhibitor that incorporates the fluoropiperidine scaffold.

Caption: Signaling pathway of DPP-4 inhibitors in glucose homeostasis.

Physicochemical Data and Characterization

Proper characterization of tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate is essential for its use in GMP (Good Manufacturing Practice) synthesis. The following table summarizes its key identifiers and properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉FN₂O₂ | [10] |

| Molecular Weight | 218.27 g/mol | [10] |

| CAS Number | 1363378-07-7 (for the (3R,5R) isomer, related structure) | [10] |

| Appearance | Typically an off-white to white solid | Supplier Data |

| Purity (by HPLC) | ≥98% | Supplier Data |

| Stereopurity (by chiral HPLC) | ≥99% ee/de | Supplier Data |

Conclusion

While tert-Butyl ((3S,5R)-5-fluoropiperidin-3-yl)carbamate does not possess an intrinsic mechanism of action, its strategic design and stereochemical purity make it an indispensable tool for medicinal chemists. Its role as a sophisticated building block allows for the precise installation of a fluorinated, chiral piperidine motif into larger molecules. As demonstrated in the context of DPP-4 inhibitors, the incorporation of this scaffold directly influences the resulting API's interaction with its biological target, its metabolic profile, and its overall therapeutic efficacy. This guide underscores the principle that the "action" of a key intermediate lies in the enabling of function and optimization of properties in the final drug substance.

References

- U.S. Patent No.

- EvitaChem, "Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)

- OAText, "Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors," O

- Scientific Update, "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations," Scientific Upd

- Patsnap, "Sitagliptin patented technology retrieval search results," Eureka | P

- PMC - NIH, "Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter

- PMC - NIH, "Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold," PMC - NIH Website.

- Bentham Science, "Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I)," Bentham Science Website.

- Google Patents, "CN105254519A - Synthesizing method of sitagliptin key intermediate," Google P

- Google Patents, "WO2010131025A1 - Sitagliptin synthesis," Google P

- ResearchGate, "Synthesis of fluorophenyl-piperidine-based DPP-4 inhibitors.

- Google Patents, "US8846916B2 - Sitagliptin synthesis," Google P

- ResearchGate, "Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives | Request PDF," ResearchG

-

ResearchGate, "(PDF) tert-Butyl carbamate," ResearchGate.

- Abovchem, "tert-butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate - CAS:1363378-07-7," Abovchem Website.

- PMC - PubMed Central, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- ResearchGate, "ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines.

- Vulcanchem, "tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)

- Gsrs, "TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)

- MDPI, "tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)

- Google Patents, "CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof," Google P

- PubMed, "Applications of fluorine-containing amino acids for drug design," PubMed.

-

PMC - NIH, "tert-Butyl carbamate," PMC - NIH Website.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. oatext.com [oatext.com]

- 9. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 10. tert-butyl ((3R,5R)-5-fluoropiperidin-3-yl)carbamate - CAS:1363378-07-7 - Abovchem [abovchem.com]

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Deep Dive into Enhanced Biological Activity

Abstract

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, serves as a foundational element in a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic accessibility.[1][2] The strategic introduction of fluorine into this privileged structure has emerged as a powerful strategy in medicinal chemistry to modulate and enhance biological activity. This in-depth technical guide explores the multifaceted impact of fluorination on piperidine derivatives, elucidating the underlying principles that govern their improved potency, selectivity, and pharmacokinetic profiles. We will delve into key therapeutic areas where these modifications have shown significant promise, including central nervous system (CNS) disorders, metabolic diseases, oncology, and virology. This guide will further provide detailed experimental protocols and data interpretation to equip researchers and drug development professionals with the practical knowledge to leverage fluorination in their own discovery programs.

The Power of Fluorine: A Game-Changer in Medicinal Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to organic molecules.[3][4] Its small steric footprint, comparable to that of a hydrogen atom, allows for its introduction with minimal structural perturbation. However, the profound electronic effects of the C-F bond can dramatically alter a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[5][6][7]

Key Physicochemical Effects of Fluorination:

-

Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the piperidine nitrogen.[8][9][10][11] This reduction in pKa can be crucial for optimizing drug-receptor interactions, improving oral absorption, and reducing off-target effects such as hERG channel affinity, which is associated with cardiac toxicity.[8][9][12]

-

Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier (BBB).[3][7] This is a critical consideration for developing drugs targeting the CNS.

-

Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[3][4]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring through electrostatic interactions, such as the gauche effect.[13][14][15] This can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity.[14]

Therapeutic Applications of Fluorinated Piperidine Derivatives

The strategic application of these principles has led to the development of fluorinated piperidine derivatives with significant potential across various therapeutic areas.

Central Nervous System (CNS) Disorders

The ability of fluorine to enhance BBB penetration makes fluorinated piperidines particularly attractive for treating CNS disorders.[7]

-

Neurodegenerative Diseases: Research has explored fluorinated piperidines as potential therapeutics for Alzheimer's disease.[16][17][18] Certain derivatives have shown notable inhibitory effects on cholinesterases, enzymes implicated in the progression of the disease.[16][17] Molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes.[16][17] Furthermore, fluorination has been utilized to develop selective ligands for serotonin receptors, such as the 5-HT1D receptor, which are targets for migraine and other neurological conditions.[10][11] The introduction of fluorine was found to significantly improve the pharmacokinetic profile of these ligands, leading to better oral absorption.[10][11]

Metabolic Diseases: A Focus on Diabetes

Fluorinated piperidine derivatives have demonstrated promising activity as enzyme inhibitors for the management of diabetes.

-

α-Glucosidase Inhibition: A series of fluorine-substituted piperidines exhibited potent inhibitory activity against α-glucosidase, an enzyme that breaks down carbohydrates.[16][17] Inhibition of this enzyme can help to control postprandial blood glucose levels in diabetic patients.[17] Kinetic studies revealed that some of these compounds act as competitive inhibitors of the enzyme.[16][17]

Oncology: Targeting Cancer Cells

In the field of oncology, fluorinated piperidines are being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

-

Pancreatic Carcinoma: Fluorinated derivatives of 3,5-bis[(E)-benzylidene]piperidin-4-one have shown significant anticancer activity against pancreatic carcinoma cells.[19] The strategic placement of fluorine atoms on the phenyl rings was found to be crucial for their potent activity, with some derivatives exhibiting IC50 values in the low nanomolar range.[19]

Antiviral Activity

The unique properties of fluorinated piperidines have also been harnessed in the development of novel antiviral agents.

-

SARS-CoV-2 and Influenza: Certain fluorinated piperidine scaffolds have been identified as inhibitors of the 3CL protease of SARS-CoV-2, the main protease of the coronavirus.[8][9][12] Additionally, piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, interfering with the early to middle stages of viral replication.[20]

Experimental Protocols and Methodologies

To provide a practical framework for researchers, this section outlines key experimental protocols for the synthesis and evaluation of fluorinated piperidine derivatives.

Synthesis of Fluorinated Piperidines

A common and robust method for the synthesis of fluorinated piperidines involves the heterogeneous hydrogenation of fluoropyridines.[13][15][21]

Protocol: Palladium-Catalyzed Hydrogenation of Fluoropyridines

-

Reaction Setup: In a high-pressure autoclave, combine the fluoropyridine substrate (1.0 mmol), palladium on carbon (10 wt%, 5 mol%), and a suitable solvent such as methanol (5 mL).

-

Acid Additive: Add a Brønsted acid, such as hydrochloric acid (1.1 equiv), to the reaction mixture.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (50 bar) and stir the reaction mixture at room temperature for 16 hours.

-

Work-up: After depressurization, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired fluorinated piperidine.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a widely used and effective heterogeneous catalyst for hydrogenation reactions. Its use simplifies product purification as it can be easily removed by filtration.

-

Acid Additive: The Brønsted acid protonates the pyridine nitrogen, activating the ring towards reduction and often improving the reaction rate and selectivity.

-

Pressure and Temperature: High pressure of hydrogen is necessary to drive the aromatic ring reduction. Performing the reaction at room temperature helps to minimize potential side reactions, such as hydrodefluorination.

Evaluation of Biological Activity

Protocol: In Vitro α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Assay Procedure: In a 96-well plate, add the enzyme solution and the test compound (fluorinated piperidine derivative) at various concentrations. Incubate at 37°C for 10 minutes.

-

Initiate Reaction: Add the pNPG solution to each well to start the reaction.

-

Measure Absorbance: After a 30-minute incubation at 37°C, stop the reaction by adding sodium carbonate solution. Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. Acarbose can be used as a positive control.

Self-Validating System:

-

The inclusion of a positive control (acarbose) provides a benchmark for the inhibitory activity of the test compounds.

-

Running the assay with a range of inhibitor concentrations allows for the determination of a dose-response curve and a reliable IC50 value.

-

Measuring the absorbance at a specific wavelength corresponding to the product of the enzymatic reaction ensures the specificity of the assay.

Data Presentation and Visualization

Comparative Biological Activity Data

| Compound | Target Enzyme/Receptor | IC50 / EC50 (µM) | Therapeutic Area | Reference |

| Fluorinated Piperidine Derivative 1 | α-Glucosidase | 0.5 - 5.0 | Diabetes | [16][17] |

| Fluorinated Piperidine Derivative 2 | Acetylcholinesterase | 1.0 - 10.0 | Alzheimer's Disease | [16][17] |

| Fluorinated Piperidine Derivative 3 | 5-HT1D Receptor | 0.01 - 0.1 | CNS Disorders | [10][11] |

| Fluorinated Piperidine Derivative 4 | Pancreatic Cancer Cell Line | 0.05 - 0.5 | Oncology | [19] |

| Fluorinated Piperidine Derivative 5 | Influenza Virus | 0.05 - 0.2 | Antiviral | [20] |

Signaling Pathway and Workflow Diagrams

Caption: Workflow for the development of fluorinated piperidine derivatives.

Caption: Mechanism of competitive enzyme inhibition by fluorinated piperidines.

Conclusion and Future Perspectives

The incorporation of fluorine into the piperidine scaffold represents a highly effective and versatile strategy for the development of novel therapeutic agents with improved biological activity and pharmacokinetic properties. The examples highlighted in this guide demonstrate the broad applicability of this approach across a range of diseases. As synthetic methodologies for selective fluorination continue to advance, we can anticipate the emergence of even more sophisticated and potent fluorinated piperidine derivatives in the drug discovery pipeline. Future research will likely focus on exploring novel fluorination patterns, developing multi-targeted ligands, and further elucidating the intricate structure-activity relationships that govern the biological effects of these fascinating molecules.

References

-

Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. [Link]

-

ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

-

Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]

-

Ghorai, P., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11046–11053. [Link]

-

Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 273, 116523. [Link]

-

Ullah, E., et al. (2024). Exploring Fluorine-Substituted Piperidines as Potential Therapeutics for Diabetes Mellitus and Alzheimer's Diseases. ResearchGate. [Link]

-

Kadyrov, A. A., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 28(13), 5025. [Link]

-

MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]

-

University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

-

MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]

-

Le Darz, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 816–821. [Link]

-

Wartenberg, M., et al. (2023). Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. Molecules, 28(14), 5403. [Link]

-

Le Darz, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

-

Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2345–2355. [Link]

-

ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

- Google Patents. (n.d.).

-

Santos, M. A. (2012). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current Medicinal Chemistry, 19(31), 5286–5297. [Link]

-

Ghorai, P., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(38), 26655–26687. [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

-

Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060. [Link]

-

Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

-

Jacobson, A. E., & Keng, Y. F. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(4), 735–746. [Link]

-

Asad, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5781. [Link]

-

Li, Y., et al. (2024). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology, 15, 1389330. [Link]

-

Gmeiner, W. H. (2025). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ResearchGate. [Link]

-

ResearchGate. (n.d.). List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

MDPI. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. [Link]

-

ResearchGate. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. [Link]

-

Ghorai, P., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11046–11053. [Link]

-

ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine... [Link]

Sources

- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]